The Advent of a Novel Second Messenger: The Historical Context of Cyclic ADP-Ribose Discovery
The Advent of a Novel Second Messenger: The Historical Context of Cyclic ADP-Ribose Discovery
A Technical Guide for Researchers and Drug Development Professionals
The intricate world of cellular signaling is orchestrated by a cast of molecular messengers that translate external stimuli into specific cellular responses. While the roles of cyclic AMP and inositol (B14025) trisphosphate as second messengers were well-established, the late 1980s witnessed the emergence of a new player in calcium signaling: cyclic ADP-ribose (cADPR). This technical guide delves into the historical context of cADPR's discovery, detailing the key experiments, quantitative data, and the signaling pathways that established its crucial role in cellular physiology.
A Serendipitous Discovery in the Sea Urchin Egg
The story of cyclic ADP-ribose (cADPR) begins in the late 1980s with the work of Dr. Hon Cheung Lee and his colleagues.[1][2] Their research, initially focused on the metabolism of NAD+ in sea urchin eggs, led to a seminal discovery. They observed that a previously uncharacterized metabolite of NAD+ possessed potent calcium-releasing activity within sea urchin egg homogenates.[3][4][5] This finding was particularly intriguing because the induced calcium release was independent of the well-known inositol 1,4,5-trisphosphate (IP3) pathway, suggesting the existence of a novel signaling mechanism.[3][6]
Subsequent structural elucidation revealed this metabolite to be a cyclic form of adenosine (B11128) diphosphate (B83284) ribose, hence named cyclic ADP-ribose.[4][7] A key structural feature that distinguishes cADPR from its non-cyclic counterpart, ADP-ribose (ADPR), is the N1-glycosidic bond to the adenine (B156593) base, which closes the ring.[8]
Establishing cADPR as a Second Messenger
The discovery of cADPR's calcium-mobilizing properties set the stage for a series of experiments to validate its role as a bona fide second messenger. A critical step was to demonstrate its effectiveness in intact cells. Microinjection of cADPR into living sea urchin eggs triggered a transient increase in intracellular calcium concentration, leading to the cortical reaction, a key event in fertilization.[4] This in vivo activity was comparable to that of IP3 and did not require the presence of external calcium, confirming that cADPR mobilizes calcium from intracellular stores.[4]
Further research across various cell types, from mammalian neurons to pancreatic cells, solidified the role of cADPR as a widespread modulator of calcium signaling.[9][10][11] It was found to potentiate calcium-induced calcium release (CICR), a process where a small initial calcium signal is amplified by the release of more calcium from intracellular stores.[8][12]
The Enzymatic Machinery: Synthesis and Degradation
A crucial aspect of a second messenger's function is the tight regulation of its intracellular concentration through enzymatic synthesis and degradation. The enzyme responsible for synthesizing cADPR from NAD+ was identified as ADP-ribosyl cyclase.[8][13] The first such enzyme was characterized from the sea slug Aplysia californica.[13][14]
In mammals, the protein CD38, a lymphocyte differentiation antigen, was independently identified by several groups, including Lee's, as a bifunctional enzyme possessing both ADP-ribosyl cyclase and cADPR hydrolase activities.[1][7] This dual functionality allows CD38 to both produce cADPR from NAD+ and hydrolyze it to ADP-ribose, thereby controlling the duration of the cADPR signal.[8][15] More recently, SARM1 has also been identified as an enzyme capable of synthesizing cADPR from NAD+.[8]
Quantitative Aspects of cADPR-Induced Calcium Release
The initial studies in sea urchin egg homogenates provided quantitative insights into the action of cADPR. These findings are summarized in the table below.
| Parameter | Value | Experimental System | Notes | Reference |
| Half-maximal effective concentration (EC50) for Ca2+ release | 18 nM | Sea urchin egg homogenates | This was noted to be 7 times lower than that of IP3 in the same system. | [4] |
| Hill coefficient for cADPR-induced Ca2+ release | 1.8 ± 0.32 | Sea urchin egg homogenates | Suggests a cooperative binding process, possibly requiring the binding of two cADPR molecules. | [6] |
| Apparent Kd of cADPR for its target (in the presence of 3 mM caffeine) | 68 ± 13 nM | Sea urchin egg homogenates | Caffeine increased the apparent affinity without changing the cooperativity. | [6] |
| Apparent Kd of cADPR for its target (without caffeine) | 176 ± 50 nM | Sea urchin egg homogenates | [6] |
Key Experimental Protocols
The discovery and characterization of cADPR relied on a combination of biochemical and cell biology techniques. Below are detailed methodologies for some of the pivotal experiments.
Preparation of Sea Urchin Egg Homogenates for Calcium Release Assays
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Gamete Collection: Sea urchins (Lytechinus pictus or a similar species) are induced to spawn by injection of 0.5 M KCl. Eggs are collected in filtered seawater.
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Dejellying: The eggs are washed several times in calcium-free artificial seawater to remove the jelly coat.
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Homogenization: The dejellied eggs are resuspended in a homogenization buffer (e.g., 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES, 1 mM MgCl2, pH 7.2) containing protease inhibitors.
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Cell Lysis: The egg suspension is homogenized on ice using a Dounce homogenizer until approximately 95% of the cells are lysed.
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Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and unlysed cells. The resulting supernatant is the crude homogenate used for calcium release experiments.
Measurement of cADPR-Induced Calcium Release
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Calcium Indicator Loading: The sea urchin egg homogenate is incubated with a fluorescent calcium indicator, such as fluo-3 (B43766) or fura-2, at a final concentration of 1-5 µM.
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Fluorimetry: The homogenate is placed in a cuvette within a spectrofluorometer equipped with a magnetic stirrer. The fluorescence is monitored at the appropriate excitation and emission wavelengths for the chosen indicator.
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ATP-Dependent Calcium Uptake: ATP is added to the homogenate to fuel the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, which sequester calcium into intracellular stores, leading to a decrease in cytosolic calcium and a stable baseline fluorescence.
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Addition of cADPR: A known concentration of cADPR is injected into the cuvette, and the change in fluorescence, indicating calcium release, is recorded over time.
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Calibration: At the end of each experiment, the minimum (Fmin) and maximum (Fmax) fluorescence values are determined by adding a calcium chelator (e.g., EGTA) followed by a calcium-saturating agent (e.g., Triton X-100 and CaCl2) to allow for the calculation of the free calcium concentration.
Microinjection of cADPR into Intact Sea Urchin Eggs
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Egg Preparation: Dejellied sea urchin eggs are placed in a microinjection chamber containing filtered seawater.
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Micropipette Preparation: A glass micropipette with a fine tip is backfilled with a solution containing cADPR at a known concentration.
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Microinjection: The micropipette is positioned using a micromanipulator, and a small volume of the cADPR solution is injected into an individual egg using a pressure-controlled microinjection system.
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Imaging: The injected egg is observed under a microscope. To visualize calcium changes, the egg can be pre-loaded with a calcium-sensitive dye. The occurrence of the cortical reaction (a visible change in the egg's surface) serves as a bioassay for a significant rise in intracellular calcium.
Visualizing the Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying cADPR.
References
- 1. researchgate.net [researchgate.net]
- 2. research.com [research.com]
- 3. Cyclic ADP-ribose and calcium signaling in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Ca2+ mobilizing activities of cyclic ADP-ribose and inositol trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic ADP-ribose, the ADP-ribosyl cyclase pathway and calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic ADP-ribose-induced calcium release in sea urchin egg homogenates is a cooperative process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic ADP-ribose and its metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic ADP-ribose - Wikipedia [en.wikipedia.org]
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- 10. Cyclic ADP-ribose: a novel Ca2+-mobilising second messenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of cADPR and NAADP in pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic ADP-ribose and the regulation of calcium-induced calcium release in eggs and cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Cyclizing NAD to Cyclic ADP-ribose by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and degradation of cyclic ADP-ribose by NAD glycoh - ProQuest [proquest.com]
